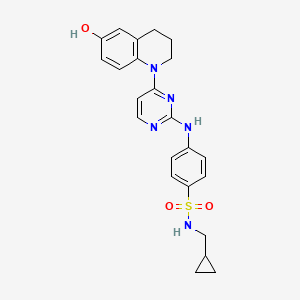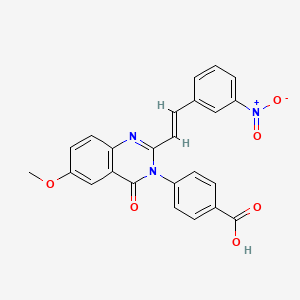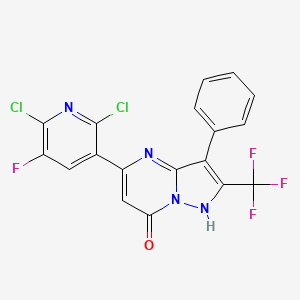
Remodelin hydrobromide
Overview
Description
Remodelin hydrobromide is a chemical compound known for its role as an inhibitor of N-acetyltransferase 10 (NAT10). This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of various cancers and diseases associated with abnormal cell growth and migration .
Mechanism of Action
Target of Action
Remodelin hydrobromide primarily targets the N-acetyltransferase 10 (NAT10) enzyme . NAT10 is a nucleolar N-acetyltransferase involved in the stabilization of microtubules . It also plays a role in the acetylation of N (4)‐Acetylcytidine (ac4C) . Key therapeutic targets of Remodelin against osteosarcoma (OS) have been identified as CASP3, ESR2, FGFR2, IGF1, and MAPK1 .
Mode of Action
This compound inhibits NAT10, which leads to changes in the acetylation of ac4C . This inhibition results in hypoacetylation modifications and hyperacetylation modifications . The presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to alter mitochondrial fatty acid elongation (MFAE) and mitochondrial beta-oxidation . Key enzymes associated with the MFAE pathway, such as Enoyl-CoA hydratase, short chain 1, mitochondrial (ECHS1), and Mitochondrial trans-2-enoyl-CoA reductase (MECR), show altered expression in the presence of Remodelin .
Pharmacokinetics
The compound’s ability to inhibit nat10 and affect various biochemical pathways suggests that it can penetrate cellular membranes and exert its effects intracellularly .
Result of Action
This compound has been shown to inhibit the proliferation of OS cells and reduce the expression of three genes: ESR2, IGF1, and MAPK1 . It also suppresses the elevated level of HIF-1α protein and its nuclear translocation . Furthermore, Remodelin can inhibit in vitro cell migration, invasion, and tube-formation .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia . For instance, the presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by hypoxia . This suggests that the compound’s action, efficacy, and stability may vary depending on the cellular environment.
Biochemical Analysis
Biochemical Properties
Remodelin Hydrobromide interacts with NAT10, a nucleolar N-acetyltransferase . NAT10 is involved in the acetylation of microtubules, contributing to their stabilization . The presence of this compound can suppress the elevated level of Hypoxia-inducible factors (HIFs) protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way . More importantly, this compound could also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . In biological analysis, the treatment of cultured HUVECs with this compound could inhibit in vitro cell migration and invasion and tube-formation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of NAT10 . This inhibition leads to a decrease in the acetylation of microtubules, thereby affecting their stabilization . Furthermore, it suppresses the elevated level of HIF-1α protein and its nuclear translocation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been shown to suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .
Metabolic Pathways
This compound is involved in the acetylation of microtubules, a process mediated by NAT10 . This process is part of the larger metabolic pathway of protein acetylation. Specific enzymes or cofactors that this compound interacts with are not mentioned in the search results.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Remodelin hydrobromide involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Remodelin hydrobromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups .
Scientific Research Applications
Remodelin hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of N-acetyltransferase 10 and its effects on cellular processes
Biology: Investigated for its role in regulating cell migration, invasion, and tube formation in various cell types
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those associated with hypoxia-inducible factors and abnormal angiogenesis
Industry: Utilized in the development of new drugs and therapeutic strategies targeting N-acetyltransferase 10
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another inhibitor of acetyltransferases, known for its anti-inflammatory and anticancer properties.
Anacardic Acid: Inhibits histone acetyltransferases and has been studied for its potential therapeutic applications.
C646: A selective inhibitor of p300/CBP histone acetyltransferases, used in cancer research.
Uniqueness of Remodelin Hydrobromide
This compound is unique due to its specific inhibition of N-acetyltransferase 10, which plays a crucial role in various cellular processes, including microtubule stabilization and DNA replication. This specificity makes it a valuable tool for studying the molecular mechanisms underlying cancer progression and other diseases associated with abnormal cell growth .
Properties
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBCMSPDCSWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N4-acetylcytidine modification in myeloid cells within the context of cancer?
A1: Myeloid cells play a crucial role in the immune system's response to cancer. While the abstract doesn't delve into specific mechanisms, it highlights that downregulation of N4-acetylcytidine, a type of RNA modification, in myeloid cells leads to two significant outcomes []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)



